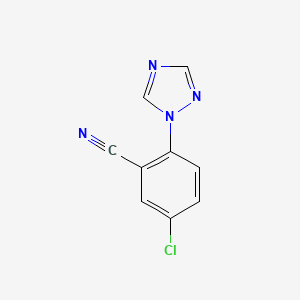
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
Descripción general
Descripción
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile is a chemical compound with the empirical formula C8H7ClN4. It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a 1,2,4-triazole ring. The molecular weight of the compound is 204.62 .Aplicaciones Científicas De Investigación
Anticancer Properties
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile and its derivatives exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole, a core component in this compound, are known for their anticancer abilities. These derivatives have been extensively researched for their application in treating various forms of cancer, such as lung, colon, and breast cancer. A study highlights the development of new compounds with 1,2,4-triazole structures and their subsequent analysis using advanced physical and chemical methods, with plans to further investigate their biological activities, including potential anticancer effects (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Antimicrobial Activities
Compounds containing 1,2,4-triazole, such as this compound, are known for their antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Al‐Azmi & Mahmoud, 2020).
Xanthine Oxidoreductase Inhibitors
Another scientific application of derivatives of 1,2,4-triazole includes their use as xanthine oxidoreductase inhibitors. These compounds have been studied for their potential in treating conditions like gout by inhibiting the production of uric acid. Research in this area includes the synthesis and evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives, highlighting their potency as inhibitors and their favorable pharmacokinetic properties (Sato et al., 2009).
Molecular Docking and Structural Studies
Structural and molecular docking studies of 1,2,4-triazole derivatives provide insights into their interaction with biological targets, enhancing our understanding of their pharmacological activities. For example, a study on the anticancer activity of a specific 1,2,4-triazole derivative includes an exhaustive analysis of its molecular structure, which helps in understanding its interaction with target proteins (Kaczor et al., 2013).
Propiedades
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFCJUEHJISMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619080 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
449758-31-0 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)






![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)